5-Chloro-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Chloro-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2,5-difluorobenzyl chloride with piperidine under basic conditions.
Coupling with Pyrimidine: The piperidine intermediate is then coupled with 5-chloropyrimidine in the presence of a suitable base and solvent to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium on carbon can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Chloro-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine
- 5-Bromo-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine
- 5-Chloro-2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine
Uniqueness
The uniqueness of 5-Chloro-2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the 2,5-difluorophenyl group and the piperidine moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF2N3O/c17-12-8-20-16(21-9-12)23-14-3-5-22(6-4-14)10-11-7-13(18)1-2-15(11)19/h1-2,7-9,14H,3-6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNFIAHAJFGADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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